Eribulin
CAS No.: 253128-41-5
VCID: VC0193375
Molecular Formula: C40H59NO11
Molecular Weight: 729.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Eribulin, also known as Halaven, is an anti-cancer medication primarily used in the treatment of metastatic breast cancer and metastatic or unresectable liposarcoma . It is typically administered intravenously in cycles, with each cycle lasting 21 days . Eribulin is a microtubule inhibitor that inhibits the growth phase of microtubules and sequesters tubulin into nonproductive aggregates . This mechanism leads to G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage . Eribulin mesylate, an analog of the marine natural product halichondrin B, is a microtubule-depolymerizing drug . Clinical trials have demonstrated that eribulin treatment provides a survival advantage to patients with metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane . Eribulin has potent microtubule-depolymerizing activities and properties that distinguish it from other microtubule-targeting agents . Preclinical studies have also suggested that eribulin has complex effects on surviving cancer cells and residual tumors, including vascular remodeling, mitigation of tumor hypoxia, reversal of epithelial-mesenchymal transition, and decreased capacity for migration and invasion . Common side effects of eribulin include fatigue, nausea, hair loss (alopecia), constipation, peripheral neuropathy, abdominal pain, and fever . Serious side effects may include anemia, decreased white blood cell count, and changes in heartbeat . Eribulin was approved for medical use in the United States in November 2010, in the European Union in March 2011, and in Canada in December 2011 and is now available as a generic medication . |
---|---|
CAS No. | 253128-41-5 |
Product Name | Eribulin |
Molecular Formula | C40H59NO11 |
Molecular Weight | 729.9 g/mol |
IUPAC Name | (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
Standard InChI | InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 |
Standard InChIKey | UFNVPOGXISZXJD-JBQZKEIOSA-N |
Canonical SMILES | CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | B 1793 B 1939 B-1793 B-1939 E 7389 E-7389 ER 086526 ER-086526 ER-86526 ER086526 eribulin eribulin (as mesylate) eribulin mesilate eribulin mesylate eribulin monomethanesulfonate Halaven NSC 707389 NSC-707389 NSC707389 |
Reference | Shablak A: Eribulin for advanced breast cancer: a drug evaluation. J Breast Cancer. 2013 Mar;16(1):12-5. doi: 10.4048/jbc.2013.16.1.12. Epub 2013 Mar 31. [PMID:23593076] Devriese LA, Witteveen PO, Marchetti S, Mergui-Roelvink M, Reyderman L, Wanders J, Jenner A, Edwards G, Beijnen JH, Voest EE, Schellens JH: Pharmacokinetics of eribulin mesylate in patients with solid tumors and hepatic impairment. Cancer Chemother Pharmacol. 2012 Dec;70(6):823-32. doi: 10.1007/s00280-012-1976-x. Epub 2012 Sep 26. [PMID:23010853] Nieder C, Aandahl G, Dalhaug A: A case of brain metastases from breast cancer treated with whole-brain radiotherapy and eribulin mesylate. Case Rep Oncol Med. 2012;2012:537183. doi: 10.1155/2012/537183. Epub 2012 Aug 16. [PMID:22953094] Jordan MA, Kamath K, Manna T, Okouneva T, Miller HP, Davis C, Littlefield BA, Wilson L: The primary antimitotic mechanism of action of the synthetic halichondrin E7389 is suppression of microtubule growth. Mol Cancer Ther. 2005 Jul;4(7):1086-95. [PMID:16020666] |
PubChem Compound | 11354606 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume